molecular formula C13H19N B13620654 3-(3-Tert-butylphenyl)azetidine

3-(3-Tert-butylphenyl)azetidine

Cat. No.: B13620654
M. Wt: 189.30 g/mol
InChI Key: MUGKZIVZEJZAPQ-UHFFFAOYSA-N
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Description

3-[3-(tert-Butyl)phenyl]azetidine is a four-membered nitrogen-containing heterocycle. . This compound features a tert-butyl group attached to the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 3-[3-(tert-Butyl)phenyl]azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

3-[3-(tert-Butyl)phenyl]azetidine undergoes several types of chemical reactions, including:

Scientific Research Applications

3-[3-(tert-Butyl)phenyl]azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(tert-Butyl)phenyl]azetidine involves its interaction with molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The tert-butyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

3-[3-(tert-Butyl)phenyl]azetidine can be compared with other azetidines and nitrogen-containing heterocycles:

The presence of both the tert-butyl and phenyl groups in 3-[3-(tert-Butyl)phenyl]azetidine makes it unique, providing a balance of steric hindrance and electronic effects that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-(3-tert-butylphenyl)azetidine

InChI

InChI=1S/C13H19N/c1-13(2,3)12-6-4-5-10(7-12)11-8-14-9-11/h4-7,11,14H,8-9H2,1-3H3

InChI Key

MUGKZIVZEJZAPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2CNC2

Origin of Product

United States

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